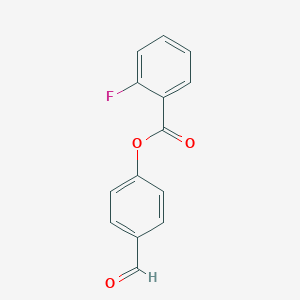

4-Formilfenil 2-fluorobenzoato

Descripción general

Descripción

It is a derivative of benzoic acid and is commonly used in medical, environmental, and industrial research.

Aplicaciones Científicas De Investigación

4-Formylphenyl 2-fluorobenzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of advanced materials and coatings.

Mecanismo De Acción

Target of Action

Similar fluorinated compounds are known to interact with various enzymes involved in defluorination reactions .

Mode of Action

It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorobenzoate dehalogenase is known to catalyze the defluorination of 4-fluorobenzoate .

Biochemical Pathways

Similar fluorinated compounds are known to be involved in defluorination reactions . For example, 4-fluorobenzoate is degraded by Pseudomonas sp. in pathways similar to 3-fluorobenzoate .

Pharmacokinetics

The strength of the carbon-fluorine bond generally confers stability to fluorinated compounds, which could impact their bioavailability .

Result of Action

The defluorination of similar fluorinated compounds can lead to the production of other compounds, such as 4-hydroxybenzoate .

Action Environment

It’s known that the environmental persistence of fluorinated compounds can be a concern due to their potential bioaccumulation .

Análisis Bioquímico

Biochemical Properties

It is known that fluorinated benzoates can interact with various enzymes and proteins . For instance, defluorination of 4-fluorobenzoate is catalyzed by 4-fluorobenzoate dehalogenase . The nature of these interactions is likely to be complex and dependent on the specific biochemical context.

Cellular Effects

It is known that fluorinated compounds can have significant effects on cells . For example, fluoroacetate is highly toxic to animals due to its transformation to fluorocitrate, which inhibits the tricarboxylic acid cycle enzyme aconitase

Molecular Mechanism

It is known that fluorinated compounds can interact with biomolecules in various ways . For example, 4-fluorobenzoate and 2-fluorobenzoate are defluorinated by specific enzymes

Temporal Effects in Laboratory Settings

It is known that fluorinated compounds can undergo various reactions over time . For example, 2-(4-formylphenyl)phenanthroimidazole, a related compound, has been shown to be a colorimetric and fluorometric probe for fluoride anion with good sensitivity and high selectivity .

Dosage Effects in Animal Models

It is known that the effects of many drugs can vary with dosage

Metabolic Pathways

It is known that fluorinated compounds can be involved in various metabolic pathways . For example, 3-fluorobenzoate and 4-fluorobenzoate are metabolized via 1,6-dioxygenation reactions to yield fluoromuconic acids .

Transport and Distribution

It is known that many compounds can be transported and distributed within cells via various mechanisms .

Subcellular Localization

It is known that the subcellular localization of proteins can be determined from their amino acid sequences

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 2-fluorobenzoate typically involves the esterification of 4-formylphenol with 2-fluorobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for 4-Formylphenyl 2-fluorobenzoate are not well-documented in the literature. it is likely that similar esterification reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Formylphenyl 2-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-Formylphenyl 2-carboxybenzoate.

Reduction: 4-Hydroxymethylphenyl 2-fluorobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzoic acid: A simpler analog with a carboxylic acid group instead of the ester linkage.

2-Fluorobenzoic acid: Similar structure but with the fluorine atom in a different position.

4-Formylphenylboronic acid: Contains a boronic acid group instead of the ester linkage

Uniqueness

4-Formylphenyl 2-fluorobenzoate is unique due to the presence of both a formyl group and a fluorine atom, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Actividad Biológica

4-Formylphenyl 2-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Formylphenyl 2-fluorobenzoate can be described as follows:

- Molecular Formula : C14H11F O3

- Molecular Weight : 252.24 g/mol

- CAS Number : [specific CAS number if available]

This compound features a formyl group attached to a phenyl ring, which is further substituted with a fluorobenzoate moiety. The presence of the fluorine atom is significant, as it often enhances biological activity through increased lipophilicity and altered electronic properties.

The biological activity of 4-Formylphenyl 2-fluorobenzoate is primarily attributed to its interaction with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially involved in metabolic pathways or signaling cascades.

- Receptor Modulation : It could modulate receptor activities, influencing physiological responses such as inflammation or cell proliferation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-Formylphenyl 2-fluorobenzoate. For instance, fluoroaryl derivatives have shown significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to higher values depending on the structural modifications made to the parent compound .

Cytotoxicity and Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The introduction of fluorine atoms can enhance the selectivity and potency against cancer cells. For example, derivatives with specific substitutions have demonstrated improved activity against breast cancer and other malignancies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-Formylphenyl 2-fluorobenzoate. Key findings include:

- Fluorine Substitution : The position and number of fluorine atoms significantly impact the compound's potency. For example, meta-substituted compounds often exhibit higher selectivity for target enzymes compared to their para or ortho counterparts .

- Functional Group Variations : Altering functional groups on the benzene rings can lead to variations in biological activity. Compounds with electron-withdrawing groups generally show enhanced activity due to increased electrophilicity .

Study on Antibacterial Activity

A study investigating fluoroaryl derivatives found that certain compounds exhibited remarkable antibacterial properties against S. aureus. The most effective derivative demonstrated an MIC value of 16 µM, indicating strong potential for development as an antibacterial agent .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | Not Detected |

Study on Cytotoxicity

In vitro studies have shown that structurally related compounds can induce apoptosis in cancer cells. For instance, a derivative similar to 4-Formylphenyl 2-fluorobenzoate was tested against MCF-7 breast cancer cells, revealing IC50 values in the low micromolar range, suggesting significant anticancer potential .

Propiedades

IUPAC Name |

(4-formylphenyl) 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYDUKQWCQKHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355515 | |

| Record name | 4-formylphenyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443676-59-3 | |

| Record name | 4-formylphenyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.